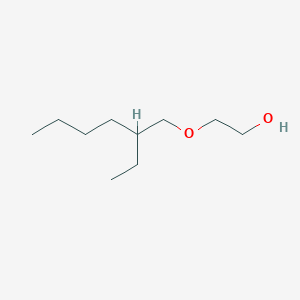

2-(2-Ethylhexyloxy)ethanol

Description

Properties

IUPAC Name |

2-(2-ethylhexoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O2/c1-3-5-6-10(4-2)9-12-8-7-11/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJYHAOODFPJOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26468-86-0 | |

| Record name | Polyethylene glycol 2-ethylhexyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26468-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1041920 | |

| Record name | 2-(2-Ethylhexyloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid with a mild odor of ether; [MSDSonline] | |

| Record name | Ethanol, 2-[(2-ethylhexyl)oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene glycol, mono(2-ethylhexyl) ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9036 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | Ethylene glycol, mono(2-ethylhexyl) ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9036 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1559-35-9, 26468-86-0 | |

| Record name | Ethylene glycol mono-2-ethylhexyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1559-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Ethylhexyloxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001559359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-[(2-ethylhexyl)oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(2-Ethylhexyloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-ethylhexyl)oxy]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-ethylhexyl)-ω-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-ETHYLHEXYLOXY)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04CQ74YVIS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 2-(2-Ethylhexyloxy)ethanol

The synthesis of this compound, a glycol ether, is primarily achieved through alkoxylation reactions, where an alcohol is reacted with an epoxide. The parent alcohol for this compound is 2-ethylhexanol.

While esterification involves the reaction of an alcohol with a carboxylic acid to form an ester, the synthesis of this compound, which is an ether, relies on alkoxylation. The most direct alkoxylation strategy is the reaction of 2-ethylhexanol with ethylene (B1197577) oxide. In this process, the nucleophilic oxygen of the 2-ethylhexanol attacks the electrophilic carbon of the ethylene oxide ring, causing the ring to open and form the this compound molecule. This reaction extends the alcohol chain by an ethoxy group.

Another established method for synthesizing alkoxyethanols is based on the Williamson ether synthesis. This involves deprotonating an alcohol to form a more nucleophilic alkoxide, which then reacts with a halo-alkane. For this compound, this could theoretically involve the reaction of sodium 2-ethylhexoxide with 2-chloroethanol. However, the reaction of 2-ethylhexanol with ethylene oxide is the more common industrial approach. Sequenced propoxylation and ethoxylation of 2-ethylhexanol can also be employed to produce related, more complex nonionic surfactants. dtu.dk

The ethoxylation of 2-ethylhexanol is typically catalyzed to proceed at an efficient rate. Both alkaline and advanced catalyst systems are utilized in industrial processes.

Alkaline Catalysts: Potassium hydroxide (B78521) (KOH) is a classical alkaline catalyst used for this reaction. It functions by deprotonating the 2-ethylhexanol, increasing its nucleophilicity. The reaction is generally carried out at elevated temperatures, often between 60°C and 180°C. ippi.ac.ir The use of KOH typically results in a product with a wide distribution of homologues (molecules with varying numbers of ethoxy units).

Advanced Catalysts: More recent processes utilize advanced catalysts to achieve a narrower product distribution and higher selectivity. Dimetalcyanide (DMC) catalysts, such as zinc hexacyanocobaltate, represent a newer generation of catalysts for oxyalkylation. tue.nl These catalysts allow the reaction to be performed under milder conditions and yield a more defined product, which is advantageous for applications requiring high purity. Reaction optimization involves controlling parameters such as temperature, pressure, and the molar ratio of reactants to maximize the yield of the desired mono-ethoxylated product and minimize the formation of polyethylene (B3416737) glycol byproducts.

| Catalyst Type | Example | Typical Temperature Range | Key Advantages | Reference |

|---|---|---|---|---|

| Alkaline | Potassium Hydroxide (KOH) | 60°C - 180°C | Cost-effective, well-established | ippi.ac.irtue.nl |

| Dimetalcyanide (DMC) | Zinc hexacyanocobaltate | Lower than alkaline catalysts | Narrow homologue distribution, high selectivity | tue.nl |

| Phase Transfer | Tetra-n-butyl ammonium (B1175870) bromide (TBAB) | 30°C - 60°C | Used in related etherification syntheses | nih.gov |

Complexation and Adduct Formation Studies

The presence of both a hydroxyl group and an ether oxygen atom makes this compound a Lewis base, capable of donating electron pairs to coordinate with metal centers. This property is particularly relevant in the context of Ziegler-Natta catalysis.

In the field of olefin polymerization, high-activity Ziegler-Natta catalysts are often prepared using a magnesium chloride support. The performance of these catalysts is critically dependent on the activation of the MgCl₂ support, a process often achieved by treatment with Lewis bases, which are termed internal donors. mdpi.comnih.gov

This compound can function as an internal donor. The oxygen atoms of its hydroxyl and ether groups can coordinate to the Lewis acidic magnesium sites on the surface of MgCl₂ crystals. This interaction leads to the formation of a solid adduct, MgCl₂·n(Donor). This process is crucial as it causes a disordering of the layered MgCl₂ crystal structure, significantly increasing the surface area and creating suitable sites for the deposition of the titanium tetrachloride active species. tue.nlresearchgate.net While ethanol (B145695) is the most studied alcohol for this purpose, the principles of coordination are directly applicable to more complex alcohols like this compound. tue.nlresearchgate.netdntb.gov.uaresearchgate.net

The bidentate nature of this compound (having two potential donor oxygen atoms) allows for chelation, where both the hydroxyl and ether oxygens can coordinate to a single magnesium atom or bridge between adjacent magnesium atoms on the crystal lattice. This chelation can provide stability to specific, catalytically relevant surfaces of the MgCl₂ crystallites, such as the (110) and (104) lateral surfaces. nih.gov By binding to these surfaces, the internal donor prevents their reconstruction into inert forms and helps to create uniform, stereospecific active sites for polymerization once the titanium species is added.

The structural elucidation of these adducts is typically performed using techniques like X-ray Diffraction (XRD). XRD patterns of the MgCl₂-donor adducts show characteristic changes compared to pure MgCl₂, such as peak broadening and shifts, which indicate a decrease in crystallinity and the formation of a new, disordered solid phase essential for high catalytic activity. tue.nl

Derivatization and Polymerization Pathways

The terminal hydroxyl group of this compound is a primary site for chemical modification, allowing for the synthesis of a variety of derivatives with tailored properties.

One significant derivatization pathway is esterification. For example, this compound can be reacted with acrylic acid, typically in the presence of an acid catalyst, to form 2-(2-ethylhexyloxy)ethyl acrylate (B77674). nih.gov This acrylate monomer contains a polymerizable double bond, allowing it to be used in the production of polymers and copolymers for applications in adhesives, coatings, and textiles.

Synthesis of Polymeric Derivatives, including Poly[2-methoxy-5-(2'-ethylhexyloxy)-1,4-phenylene vinylene] (MEH-PPV)

The compound this compound is a precursor for the 2-ethylhexyloxy side-chain that is crucial for the solubility of the widely studied conducting polymer, Poly[2-methoxy-5-(2'-ethylhexyloxy)-1,4-phenylene vinylene] (MEH-PPV). This solubility in common organic solvents is a key property that facilitates its use in fabricating organic electronic devices like organic photovoltaics (OPVs) and polymer light-emitting diodes (PLEDs).

The synthesis of MEH-PPV involves the polymerization of a monomer containing the characteristic methoxy (B1213986) and 2-ethylhexyloxy side chains. A common monomer precursor is 2,5-bis(chloromethyl)-1-methoxy-4-(2-ethylhexyloxy)benzene. echemi.comuni.lubiotuva.com The synthesis of this monomer begins by attaching the 2-ethylhexyloxy group to a hydroquinone (B1673460) derivative, followed by chloromethylation. researchgate.net

Several polymerization routes are employed to synthesize MEH-PPV from its monomer.

Gilch Polymerization: This is a widely used method for producing high-quality poly(p-phenylene vinylene) (PPV) derivatives. sciepub.com The reaction involves the base-induced polymerization of an α,α'-dihalo-p-xylene derivative. In the case of MEH-PPV, the monomer 2,5-bis(chloromethyl)-1-methoxy-4-(2-ethylhexyloxy)benzene is treated with a strong base like potassium tert-butoxide (KOtBu). semanticscholar.org The mechanism is believed to proceed via a radical chain growth pathway, initiated by the formation of a p-quinodimethane intermediate. semanticscholar.orgmonash.eduresearchgate.net Reaction conditions such as solvent and temperature can be varied to control the molecular weight of the resulting polymer. rsc.org

Heck Coupling: The Heck reaction provides an alternative route to construct the PPV polymer chain. This palladium-catalyzed cross-coupling reaction involves the reaction of an aromatic dihalide with a divinyl compound. lookchem.comorganic-chemistry.org It offers mild reaction conditions and typically leads to an all-trans geometry with fewer side reactions. nih.govwikipedia.org This method is particularly useful for preparing alternating copolymers.

Table 1: Comparison of MEH-PPV Synthesis Methods

| Synthesis Route | Catalyst/Reagent | Key Features |

|---|---|---|

| Gilch Polymerization | Strong base (e.g., potassium tert-butoxide) | Proceeds via a p-quinodimethane intermediate; can be a radical or ionic mechanism depending on conditions. sciepub.comsemanticscholar.org |

| Heck Coupling | Palladium catalyst (e.g., Pd(OAc)₂) | Mild reaction conditions; good control over polymer geometry (all-trans); suitable for copolymers. lookchem.comnih.gov |

Alkylation Reactions in Heterocyclic Compound Synthesis

While direct examples of this compound in the synthesis of heterocyclic compounds are not extensively documented, its chemical nature as a substituted glycol ether allows for its participation in analogous alkylation reactions. Glycol ethers can be converted into alkylating agents, typically alkyl halides or tosylates, which can then be used to introduce the ether-containing side chain onto a heterocyclic nucleus. This is a common strategy for modifying the properties, such as solubility and biological activity, of heterocyclic compounds.

The Williamson ether synthesis is a fundamental reaction that can be adapted for this purpose. masterorganicchemistry.comyoutube.comwikipedia.org In a hypothetical application, this compound could first be converted to a halide, such as 1-(2-chloroethoxy)-2-ethylhexane. This haloether could then serve as the electrophile in an SN2 reaction with a deprotonated nitrogen atom of a heterocycle, such as an imidazole (B134444) or pyrazole, to form the N-alkylated product. google.comnih.govreddit.combeilstein-journals.orgresearchgate.net

The alkylation of nitrogen-containing heterocycles is a well-established field:

Imidazoles: N-alkylation of imidazoles is a common synthetic procedure, often carried out by reacting the heterocycle with an alkyl halide in the presence of a base. google.comnih.gov

Pyrazoles: Pyrazoles can be selectively N-alkylated using various methods, including reactions with haloalkanes or under phase transfer catalysis conditions with reagents like ethylene chlorohydrin, a compound structurally related to halo-derivatives of glycol ethers. nih.govsemanticscholar.orgresearchgate.netresearchgate.netbeilstein-journals.org

Oxidation and Reduction Mechanisms of Related Glycol Ethers

The chemical reactivity of this compound is dictated by its two functional groups: a primary alcohol and an ether. The oxidation and reduction reactions primarily involve the primary alcohol moiety.

Oxidation Mechanisms: Primary alcohols, such as the one in this compound, can be oxidized to form aldehydes and subsequently carboxylic acids. ncert.nic.in The product obtained depends on the choice of the oxidizing agent and the reaction conditions.

Mild Oxidation to Aldehydes: Using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) under anhydrous conditions selectively oxidizes primary alcohols to aldehydes. reactionweb.iolibretexts.orgmasterorganicchemistry.comchemistrysteps.com The reaction proceeds via a chromate (B82759) ester intermediate, followed by an elimination step to form the carbon-oxygen double bond. libretexts.orgchemistrysteps.com In the case of this compound, this would yield 2-(2-ethylhexyloxy)acetaldehyde. The presence of water must be avoided to prevent the formation of a hydrate, which could be further oxidized. libretexts.orgmasterorganicchemistry.com

Strong Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as those used in the Jones oxidation (chromic acid, H₂CrO₄, generated from chromium trioxide in aqueous sulfuric acid), will oxidize a primary alcohol completely to a carboxylic acid. wikipedia.orgorganic-chemistry.orgalfa-chemistry.comjk-sci.comorganicchemistrytutor.com The reaction first forms the aldehyde, which, in the aqueous acidic environment, is hydrated and then rapidly oxidized further to the corresponding carboxylic acid. organic-chemistry.orgalfa-chemistry.com For this compound, the final product would be 2-(2-ethylhexyloxy)acetic acid. The metabolism of ethylene glycol ethers in vivo also follows this pathway, where they are first converted to aldehydes and then to the corresponding alkoxyacetic acids. nih.gov

Reduction Mechanisms: Reduction in this context typically refers to the conversion of the oxidized products (aldehydes or carboxylic acids) back to the primary alcohol.

Reduction of Aldehydes: The aldehyde, 2-(2-ethylhexyloxy)acetaldehyde, can be readily reduced back to this compound. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). ncert.nic.inlibretexts.orgbritannica.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbonyl carbon. libretexts.org A subsequent workup step with water or a dilute acid protonates the resulting alkoxide to yield the primary alcohol. libretexts.org

Table 2: Oxidation and Reduction Reactions of this compound

| Reaction Type | Reagent | Initial Reactant | Intermediate Product | Final Product |

|---|---|---|---|---|

| Mild Oxidation | Pyridinium Chlorochromate (PCC) | This compound | N/A | 2-(2-Ethylhexyloxy)acetaldehyde reactionweb.iolibretexts.org |

| Strong Oxidation | Jones Reagent (CrO₃/H₂SO₄) | This compound | 2-(2-Ethylhexyloxy)acetaldehyde | 2-(2-Ethylhexyloxy)acetic acid wikipedia.orgorganic-chemistry.org |

| Reduction | Sodium Borohydride (NaBH₄) | 2-(2-Ethylhexyloxy)acetaldehyde | Alkoxide intermediate | This compound libretexts.orgbritannica.com |

Analytical Chemistry and Characterization Techniques in Research

Spectroscopic Methods for Structural and Binding Analysis

Spectroscopic techniques are fundamental in confirming the identity and investigating the intermolecular interactions of 2-(2-Ethylhexyloxy)ethanol. Infrared and nuclear magnetic resonance spectroscopy provide detailed information about the molecule's functional groups and atomic connectivity, while X-ray diffraction can reveal its three-dimensional structure in a crystalline state.

IR and NMR spectroscopy are powerful tools for the structural validation of this compound. IR spectroscopy identifies the key functional groups present in the molecule. Characteristic absorption peaks are observed around 3400 cm⁻¹ for the hydroxyl (O-H) group stretch and at 1100 cm⁻¹ for the ether (C-O-C) linkage stretch, confirming the compound's bifunctional nature.

¹H NMR spectroscopy provides information on the chemical environment of the hydrogen atoms. For this compound, the spectrum typically shows a multiplet in the δ 3.5–3.7 ppm range, corresponding to the protons of the central ethoxy group (–OCH₂CH₂O–), and another multiplet between δ 0.8–1.5 ppm, which is characteristic of the ethylhexyl group's protons.

These spectroscopic methods are also used to study the compound's role as a ligand in coordination complexes. In research on the formation of adducts with magnesium chloride (MgCl₂), IR and NMR studies revealed changes in the spectra upon complexation. researchgate.net A notable shift of the O-H signal by approximately 200 cm⁻¹ to a lower wavenumber in the IR spectrum indicates that the hydroxyl group is bound to the MgCl₂. researchgate.net Similarly, shifts in the NMR signals for protons adjacent to the ether and alcohol oxygen atoms confirm that these sites are involved in forming a chelated structure with magnesium. researchgate.net

Table 1: Key Spectroscopic Data for this compound

| Technique | Feature | Characteristic Signal/Peak | Reference |

|---|---|---|---|

| Infrared (IR) | O-H Stretch | ~3400 cm⁻¹ | |

| Infrared (IR) | C-O-C Stretch | ~1100 cm⁻¹ | |

| ¹H NMR | –OCH₂CH₂O– Protons | δ 3.5–3.7 ppm |

Single-crystal X-ray diffraction is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method has been instrumental in characterizing adducts of this compound, particularly in the context of Ziegler-Natta catalyst development where it can act as an internal electron donor. researchgate.net

A study on the complex formed between MgCl₂ and this compound successfully used single-crystal X-ray analysis to resolve its structure. researchgate.netscribd.com The analysis revealed that two molecules of this compound coordinate to a single magnesium ion, forming a chelated structure. researchgate.net The binding occurs through the oxygen atoms of both the hydroxyl and the ether groups of each molecule. researchgate.net This chelation was further confirmed by the presence of two water molecules also bound to the magnesium center. researchgate.net In related research, X-ray diffraction (XRD) has also been used to characterize the crystallite size of the MgCl₂ support material in catalysts prepared using this alcohol. scispace.com

Chromatographic and Mass Spectrometric Applications

Chromatographic methods coupled with mass spectrometry are vital for separating, identifying, and quantifying this compound, even in trace amounts within complex matrices.

GC-MS is a widely used technique for the analysis of volatile and semi-volatile organic compounds. In the field of phytochemical research, it serves to identify the chemical constituents of plant extracts. A study investigating the ethanolic extract of the Musa ornata pseudo-stem utilized GC-MS to analyze its composition. botanyjournals.com The analysis identified this compound as one of the diverse range of compounds present in the plant material. botanyjournals.com

The identification was based on the compound's mass spectrum and its retention time in the gas chromatograph. In this specific analysis, using a GC-2010 system, this compound was detected with a retention time of 11.896 minutes, distinguishing it from other components in the extract. botanyjournals.com The NIST library also contains reference GC-MS data for this compound, with a top peak at m/z 45. nih.gov

Table 2: GC-MS Identification of this compound in Musa ornata

| Analytical System | Parameter | Value | Reference |

|---|---|---|---|

| GC-2010 | Retention Time | 11.896 min | botanyjournals.com |

LC-MS/MS is a highly sensitive and selective analytical method used for the quantitative analysis of compounds in various samples. While direct LC-MS/MS applications for this compound itself are not extensively detailed in the provided context, the technique has been successfully applied to its derivatives. d-nb.info

For instance, an LC-MS/MS method was developed and validated for the quantitative analysis of several hydrophobic N-alkyloxypyridinecarboximidamides, including N-(2-ethylhexyloxy)pyridine-carboximidamide isomers. d-nb.info This method demonstrated excellent sensitivity for these derivatives, achieving a limit of detection (LOD) between 0.013 and 0.025 ng/mL and a limit of quantification (LOQ) ranging from 0.1 to 0.25 ng/mL. d-nb.info The high accuracy of the method was confirmed with average recovery values between 97.72% and 101.06%. d-nb.info Such research showcases the capability of LC-MS/MS for the precise quantification of compounds containing the 2-ethylhexyloxy moiety, a methodology that is applicable for monitoring its presence in reaction mixtures or as a trace impurity. d-nb.infonih.gov

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is a technique used to determine the molecular weight distribution of polymers. The 2-ethylhexyloxy group is often incorporated into polymers to enhance solubility and modify properties. koreascience.krscholaris.ca GPC is essential for characterizing these polymers.

In the development of waterborne coating compositions, this compound can be used as a reactive coalescent. google.comepo.org GPC is employed to determine the weight average molecular weight (Mw) of the latex polymers in these formulations, which can range from 1,000 to 1,000,000 g/mol . google.comepo.org Similarly, GPC was used to characterize conjugated PPV-derived copolymers containing a 2-ethylhexyloxynaphthalene unit. koreascience.kr The analysis showed that the copolymers had high weight-average molecular weights (Mw) ranging from 246,000 to 475,000 g/mol , with polydispersity index (PDI) values between 1.3 and 2.1. koreascience.kr This data is critical for correlating the polymer's molecular weight with its performance, for example, in organic light-emitting diodes (OLEDs). scholaris.ca

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| Magnesium chloride |

| N-(2-ethylhexyloxy)pyridine-3-carboximidamide |

| 2-(2-chloroethoxy)ethanol |

| Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate |

| Fenofibric acid |

| Titanium (IV) chloride |

| Triethyl aluminum |

| Cyclohexyl methyl dimethoxy silane |

| Diethyl aluminum chloride |

Surface and Interfacial Activity Measurements

The evaluation of this compound and its derivatives as surface-active agents is fundamentally reliant on tensiometric measurements. While 2-ethylhexanol (2-EH) itself exhibits weak amphiphilic properties, its derivatives, particularly those synthesized through sequenced propoxylation and ethoxylation, demonstrate unique and effective interfacial activity. nih.govnih.govresearchgate.net Research has focused on transforming the competitively priced 2-EH into innovative nonionic surfactants with significant application potential. nih.govnih.govresearchgate.net

The primary technique for characterizing the surfactant properties of these compounds is tensiometry, which measures surface and interfacial tension. mdpi.com In detailed studies, the equilibrium surface tension of aqueous solutions of 2-EH derivatives at the air/water interface is precisely measured. researchgate.netmdpi.com A common apparatus for this is a force tensiometer, such as the KSV Sigma 701, which employs the du Noüy ring method with a measurement accuracy of ±0.01 mN/m. nih.govresearchgate.netmdpi.com Measurements are typically conducted at a controlled temperature, for instance, 25 °C, maintained by a thermostatic bath. nih.gov

The process involves measuring the surface tension (γ) of solutions with increasing concentrations of the surfactant. nih.gov The resulting data are plotted as surface tension versus the logarithm of the concentration, creating a surface tension isotherm. nih.govmdpi.com These isotherms characteristically show a linear decrease in surface tension as the surfactant concentration increases. nih.gov This trend continues until a specific point is reached where the surfactant molecules begin to aggregate in the bulk solution to form micelles. nih.govmdpi.com This concentration is known as the critical micelle concentration (CMC). nih.govmdpi.com Beyond the CMC, the surface tension remains relatively constant or changes slope slightly. nih.gov The CMC is a crucial parameter for evaluating surfactant efficiency, as it represents the minimum concentration required to achieve the maximum reduction in surface tension. mdpi.com

Detailed Research Findings

Research into nonionic surfactants derived from 2-ethylhexanol has provided significant data on their surface activity. Studies have systematically synthesized and characterized various 2-ethylhexyl alcohol polyalkoxylates, including those with both ethoxylation (EHEₙ) and sequential propoxylation and ethoxylation (EHPₘEₙ). nih.gov The tensiometric evaluation of these compounds reveals how modifications to their molecular structure, such as the length of the polyoxyethylene chain, influence their surfactant properties. nih.govnih.gov

The values for critical micelle concentration (CMC) and the surface tension at the CMC (γCMC) are key indicators of a surfactant's performance. For instance, the modification of 2-ethylhexanol by adding propylene (B89431) oxide (PO) and ethylene (B1197577) oxide (EO) blocks results in effective, low-foaming nonionic surfactants. nih.govnih.gov The data gathered allows for a direct comparison of the performance of these novel surfactants against each other and against established commercial surfactants. nih.gov

The following tables present data from tensiometric evaluations of various 2-ethylhexanol derivatives.

Table 1: Surface Activity Parameters of 2-Ethylhexanol (2-EH) Ethoxylates and Alkoxylates

This table shows the critical micelle concentration (CMC) and the surface tension at the CMC (γCMC) for various nonionic surfactants derived from 2-ethylhexanol. The data illustrates the effect of adding propylene oxide (P) and ethylene oxide (E) units on surfactant efficiency.

| Surfactant | Average Polyaddition Degree (m, n) | CMC (mol/L) | Surface Tension at CMC (γCMC) (mN/m) |

| EHEₙ Series | |||

| EHE₇ | m=0, n=7 | 1.8 x 10⁻⁴ | 29.5 |

| EHPₘEₙ Series | |||

| EHP₁E₅ | m=1, n=5 | 1.3 x 10⁻⁴ | 30.2 |

| EHP₁E₉ | m=1, n=9 | 2.1 x 10⁻⁴ | 33.1 |

| EHP₂E₅ | m=2, n=5 | 8.0 x 10⁻⁵ | 31.5 |

| EHP₂E₉ | m=2, n=9 | 1.5 x 10⁻⁴ | 34.2 |

| EHP₃E₅ | m=3, n=5 | 5.0 x 10⁻⁵ | 32.8 |

| EHP₃E₉ | m=3, n=9 | 1.1 x 10⁻⁴ | 35.1 |

| Data sourced from studies on 2-ethylhexanol derivatives as nonionic surfactants. nih.gov |

Toxicological Investigations and Human Health Risk Assessment

Acute Toxicity Profiling and Mechanistic Insights

The acute toxicity of 2-(2-Ethylhexyloxy)ethanol has been evaluated through both oral and dermal exposure routes. In animal studies, the compound is classified as harmful if swallowed and harmful in contact with skin. industrialchemicals.gov.ausdsmanager.com The median lethal dose (LD50) following oral administration in female rats has been determined to be 738 mg/kg body weight. industrialchemicals.gov.auchemicalbook.com For dermal exposure, the LD50 is reported as 721 mg/kg body weight. industrialchemicals.gov.au

Manifestations of toxicity observed following acute oral exposure included sluggishness, unsteady gait, and a prostrated appearance. industrialchemicals.gov.au Dermal exposure resulted in similar signs, including salivation, sluggishness, and an unsteady gait, as well as skin irritation, ulceration, and a comatose appearance. industrialchemicals.gov.au The substance is also noted to cause severe skin burns. sdsmanager.comchemicalbook.com

Acute Toxicity Values for this compound

| Exposure Pathway | Species | Value | Reference |

|---|---|---|---|

| Oral | Rat (female) | LD50 = 738 mg/kg bw | industrialchemicals.gov.auchemicalbook.com |

| Dermal | Not Specified | LD50 = 721 mg/kg bw | industrialchemicals.gov.au |

Investigations into the effects of inhalation exposure indicate that this compound has low acute toxicity via this route. industrialchemicals.gov.au In studies conducted on rodents, no lethality or other toxic effects were observed at concentrations greater than 85 ppm. industrialchemicals.gov.au Furthermore, unlike some other monoethylene glycol ethers, there is no evidence to suggest that this compound causes respiratory irritation following acute or repeated inhalation exposure. industrialchemicals.gov.au

A notable toxicological characteristic of some monoethylene glycol ethers, such as 2-butoxyethanol (B58217), is their potent haemolytic activity. industrialchemicals.gov.auresearchgate.net However, this compound is not considered to be as potent a haemolytic agent. industrialchemicals.gov.au Acute toxicity studies did not show signs consistent with haemolysis, which are typically observed with other related compounds. industrialchemicals.gov.au Research indicates that the haemolytic effect of ethylene (B1197577) glycol monoalkyl ethers is related to their chemical structure, particularly the length of the carbon chain. researchgate.net The haemolytic action of 2-butoxyethanol has been shown to be significantly higher than that of 2-ethoxyethanol (B86334) and 2-methoxyethanol (B45455). researchgate.net

Repeat Dose Toxicity and Systemic Effects

Data from a repeat dose inhalation study provided insights into the systemic effects of this compound. In this study, changes to liver enzymes were noted at the highest dose level administered. industrialchemicals.gov.au However, these enzymatic changes were not accompanied by histologic alterations in the liver or kidneys. industrialchemicals.gov.au No effects on red blood cells were observed in the repeat-dose study. industrialchemicals.gov.au PubChem's Haz-Map identifies it as a secondary hepatotoxin, indicating a potential for toxic effects based on human ingestion poisoning cases or animal experiments. nih.gov

Exposure to this compound can lead to neurological effects. It is classified as a neurotoxin associated with acute solvent syndrome. nih.govhaz-map.com Clinical signs observed in acute toxicity studies that are indicative of neurological impact include sluggishness, unsteady gait, and a comatose appearance. industrialchemicals.gov.au These manifestations are consistent with the central nervous system depression commonly associated with solvent exposure.

Irritation and Corrosivity (B1173158) Studies

The potential for this compound to cause local tissue damage upon contact has been evaluated through dermal and ocular studies.

Dermal and Ocular Corrosive Potential

Regulatory and experimental data confirm that this compound is a corrosive substance. In Australia, the compound is officially classified as corrosive. industrialchemicals.gov.au This classification is supported by safety data sheets which categorize it under "Skin Corrosion 1B," indicating that it causes severe skin burns and eye damage. nih.govnih.govindustrialchemicals.gov.au

An in vitro EpiDerm™ skin corrosivity test further substantiated its corrosive potential. industrialchemicals.gov.au In vivo animal studies on rabbits provided clear evidence of irreversible tissue damage. Following a brief three-minute exposure to the substance, one of the six test sites exhibited irreversible alteration of the tissue. industrialchemicals.gov.au Given its corrosive nature to the skin, it is also presumed to cause irreversible effects on the eyes. industrialchemicals.gov.au

In Vitro and In Vivo Irritation Assessments

In vivo irritation studies on rabbits have provided detailed insights into the dermal effects of this compound. In one study, the chemical was applied to three separate sites on each of six rabbits, with exposure periods of three minutes, one hour, and four hours. industrialchemicals.gov.au

Following the four-hour exposure, dermal reactions were observed. Two of the animals developed moderate erythema (redness) accompanied by very slight or slight oedema (swelling). industrialchemicals.gov.au The other four animals exhibited slight erythema with minimal to no oedema. industrialchemicals.gov.au The effects were monitored over a 14-day observation period. By the seventh day, one animal showed signs of more severe damage, including subepidermal tissue damage with the formation of eschar (a dry, dark scab or falling away of dead skin), which was still present at the end of the study. industrialchemicals.gov.au For the remaining animals, the irritation subsided to slight erythema in one case and resolved completely in the other four. industrialchemicals.gov.au

Table 1: Summary of In Vivo Dermal Irritation Study in Rabbits

| Exposure Duration | Observations (Immediately Post-Exposure) | Observations (7-14 Days Post-Exposure) |

| 3 Minutes | Not detailed | Irreversible tissue alteration at one site. industrialchemicals.gov.au |

| 4 Hours | Moderate erythema with slight oedema (2 animals); Slight erythema (4 animals). industrialchemicals.gov.au | Subepidermal tissue damage with persistent eschar (1 animal); Subsided irritation (5 animals). industrialchemicals.gov.au |

Genotoxicity and Carcinogenicity Assessments

The potential for this compound to induce genetic mutations or cancer has been evaluated based on data from related glycol ethers.

Evaluation of Carcinogenic Potential

There are currently no valid carcinogenicity studies available for this compound or closely related monoethylene glycol ethers. industrialchemicals.gov.au Therefore, a definitive assessment of its carcinogenic potential cannot be made.

Reproductive and Developmental Toxicology

The effects of this compound on reproduction and development have been inferred from studies on other glycol ethers. A key principle in the toxicology of this chemical class is that the potential for testicular toxicity decreases as the length of the ether's alkyl chain increases. industrialchemicals.gov.au

Given that 2-butoxyethanol, a compound with a shorter alkyl chain, has been shown not to be a reproductive toxicant, it is concluded that this compound is also not toxic to the reproductive system. industrialchemicals.gov.au

In terms of developmental effects, studies on rats and rabbits exposed to a similar glycol ether via inhalation showed no adverse developmental outcomes. industrialchemicals.gov.au This was true even at exposure concentrations that caused signs of toxicity in the maternal animals. industrialchemicals.gov.au

Table 2: Summary of Reproductive and Developmental Toxicology Profile

| Toxicological Endpoint | Finding | Basis of Conclusion |

| Reproductive Toxicity | Not considered a reproductive toxicant. industrialchemicals.gov.au | The potential for testicular toxicity in glycol ethers decreases with increasing alkyl chain length. The shorter-chain analogue, 2-butoxyethanol, is not a reproductive toxicant. industrialchemicals.gov.au |

| Developmental Toxicity | No developmental effects observed in animal studies. industrialchemicals.gov.au | Inhalation studies in rats and rabbits with a related glycol ether showed no developmental effects, even at maternally toxic concentrations. industrialchemicals.gov.au |

Impact on Reproductive System Integrity

The potential for glycol ethers to cause testicular toxicity is known to decrease as the length of the alkyl chain increases. industrialchemicals.gov.au While certain short-chain monoethylene glycol ethers, such as 2-ethoxyethanol, are recognized as reproductive toxicants, compounds with longer chains exhibit a different profile. industrialchemicals.gov.aunih.govosti.gov For instance, 2-butoxyethanol, which has a shorter alkyl chain than this compound, has been shown not to be a reproductive toxicant. industrialchemicals.gov.au Based on this trend of decreasing toxicity with increasing chain length, this compound is also not considered to be toxic to the reproductive system. industrialchemicals.gov.au

Developmental Effects in Animal Models

Studies involving animal models have been conducted to assess the potential for this compound and related compounds to cause developmental effects. In research on rats and rabbits exposed to a similar chemical, 2-(hexyloxy)ethanol, via inhalation, no developmental effects were observed. industrialchemicals.gov.au This lack of developmental toxicity was noted even at exposure concentrations that produced maternal toxicity, indicating that the compound did not interfere with normal fetal development under the study conditions. industrialchemicals.gov.au In contrast, studies on other substances like ethanol (B145695) have shown that embryonic exposure can lead to a range of developmental issues in animal models such as zebrafish, including reduced body size, decreased heartbeat rate, and increased numbers of apoptotic cells. mdpi.comnih.gov

| Animal Model | Exposure Route | Observed Developmental Effects | Maternal Toxicity |

|---|---|---|---|

| Rats | Inhalation | None Noted industrialchemicals.gov.au | Observed at high concentrations industrialchemicals.gov.au |

| Rabbits | Inhalation | None Noted industrialchemicals.gov.au | Observed at high concentrations industrialchemicals.gov.au |

Immunological and Sensitization Research

While data on this compound itself is limited, research into structurally related acrylate (B77674) compounds provides insight into potential immunological effects like contact dermatitis.

Allergic Contact Dermatitis and Urticaria Considerations for Related Acrylates

Allergic contact dermatitis (ACD) is a known risk associated with exposure to various acrylates. For example, 2-ethylhexyl acrylate, an acrylate ester of 2-ethylhexanol, has been identified as a cause of ACD from its use in the adhesive of a rivastigmine (B141) transdermal patch. nih.gov Similarly, other acrylates used in cosmetic glues, such as 2-hydroxyethyl methacrylate (B99206) and ethyl cyanoacrylate, have been shown to pose a risk of contact allergy, particularly for professionals like hairdressers and beauticians who have more intense and prolonged exposure. researchgate.netamsterdamumc.nl Ethyl alcohol itself can also, though rarely, induce immediate contact urticaria or delayed eczema. nih.gov Another related compound, ethylhexylglycerin, which is used in cosmetics and personal care products, is also a recognized, albeit infrequent, contact allergen. researchgate.net

Toxicokinetics and Metabolism Research

The study of toxicokinetics—how a substance is absorbed, distributed, metabolized, and excreted—is crucial for understanding its potential toxicity. While specific data for this compound is not detailed in the available research, studies on the related compound 2-butoxyethanol offer a valuable model.

Absorption, Distribution, and Elimination Pathways

Studies on human volunteers exposed to 2-butoxyethanol vapor provide a framework for understanding the toxicokinetics of glycol ethers. In one study, seven male volunteers were exposed to 20 ppm of 2-butoxyethanol for two hours during light physical exercise. nih.gov The respiratory uptake averaged 57% of the inhaled amount. nih.gov Following absorption, the concentration of 2-butoxyethanol in the blood reached a plateau level of 7.4 µmol/L. nih.gov The elimination of the compound was relatively rapid. nih.gov

| Parameter | Value |

|---|---|

| Respiratory Uptake | 57% of inspired amount nih.gov |

| Peak Blood Concentration | 7.4 µmol/L nih.gov |

| Elimination Half-Time | 40 minutes nih.gov |

| Mean Residence Time | 42 minutes nih.gov |

| Total Blood Clearance | 1.2 L/min nih.gov |

| Volume of Distribution (steady state) | 54 L nih.gov |

| Excretion in Urine (unchanged) | <0.03% of total uptake nih.gov |

Metabolic Transformations and Metabolite Identification

Once absorbed, glycol ethers undergo metabolic transformation. For 2-butoxyethanol, the primary metabolic pathway involves oxidation to butoxyacetic acid. nih.gov In the human volunteer study, while less than 0.03% of the total absorbed 2-butoxyethanol was excreted unchanged in the urine, the metabolite butoxyacetic acid accounted for 17% to 55% of the dose. nih.gov This indicates that metabolism is the primary route of elimination for this compound. Similarly, ethanol is metabolized into several compounds, including ethyl glucuronide and ethyl sulfate, which can be used as biomarkers for alcohol intake. nih.gov

Influence of Molecular Structure on Absorption Dynamics

The molecular structure of this compound is a key determinant of its absorption dynamics, particularly through the skin. As a member of the glycol ether family, its percutaneous absorption is influenced by factors such as molecular weight, lipophilicity, and volatility.

Research on a series of monoethylene glycol ethers has demonstrated a trend of decreasing absorption rate with increasing molecular weight and decreasing volatility. nih.govresearchgate.netnih.gov For instance, 2-methoxyethanol (molecular weight: 76.09 g/mol ) is more readily absorbed than 2-ethoxyethanol (90.12 g/mol ), which in turn has a higher absorption rate than 2-butoxyethanol (118.17 g/mol ). nih.govresearchgate.netnih.gov this compound, with a higher molecular weight of 174.28 g/mol , is therefore expected to have a slower rate of dermal absorption compared to these shorter-chain glycol ethers.

The branched 2-ethylhexyl alkyl chain in this compound also plays a role in its absorption profile. The branching can influence the compound's partitioning behavior and its interaction with the lipid bilayers of the stratum corneum. Quantitative structure-activity relationship (QSAR) models, which correlate chemical structure with biological activity, have been developed to predict the skin permeability of various compounds, including glycol ethers. nih.govmdpi.com These models often consider descriptors related to molecular size, lipophilicity (logP), and hydrogen bonding capacity, all of which are influenced by the alkyl chain length and branching.

The presence of both an ether and a hydroxyl group in the molecule imparts amphiphilic properties, allowing for some solubility in both aqueous and lipid environments. This characteristic is crucial for its ability to penetrate the skin's outer layer. Studies have also shown that the presence of water can significantly increase the dermal absorption of some glycol ethers. nih.govunityfvg.it

Table 1: Comparison of Dermal Absorption Rates for Select Glycol Ethers

| Compound | Molecular Weight ( g/mol ) | Mean Steady-State Absorption Rate (mg/cm²/hr) |

| 2-Methoxyethanol | 76.09 | 2.82 |

| 2-Ethoxyethanol | 90.12 | 0.796 |

| 2-Butoxyethanol | 118.17 | 0.198 |

| 2-(2-Methoxyethoxy)ethanol | 120.15 | 0.206 |

| 2-(2-Ethoxyethoxy)ethanol | 134.17 | 0.125 |

| 2-(2-Butoxyethoxy)ethanol | 162.23 | 0.035 |

Note: Data from in vitro studies on human skin. nih.govresearchgate.netnih.gov

Occupational and Public Health Risk Management

Strategies for Public Health Protection in Commercial Formulations

The presence of this compound in commercial products, such as cleaning agents and cosmetics, necessitates strategies to protect public health. epa.gov These strategies focus on limiting consumer exposure to levels that are considered safe.

Key strategies for public health protection include:

Concentration Limits: Regulatory bodies may establish maximum allowable concentrations of this compound in various consumer products. industrialchemicals.gov.au For example, some jurisdictions have regulations for glycol ethers in preparations, with specific first aid and safety directions applying above certain concentration thresholds. industrialchemicals.gov.au

Product Formulation: Manufacturers can formulate products to minimize dermal uptake. This can include adjusting the vehicle in which the glycol ether is present, as the matrix of the product can influence the rate of skin penetration.

Clear Labeling: Products containing this compound should have clear and understandable labels that inform consumers of its presence and any potential hazards. This includes precautionary statements and instructions for safe use, such as wearing gloves during application of cleaning products.

Public Information and Education: Public health agencies can play a role in educating consumers about the potential risks associated with certain chemicals in household products and promoting the use of safer alternatives.

Post-market Surveillance: Monitoring consumer complaints and conducting studies on the use of products containing this chemical can help identify any unforeseen risks and inform the need for further regulatory action.

Industry initiatives have also played a role in managing the risks of certain glycol ethers in consumer products, including voluntary removal of more toxic glycol ethers from formulations. epa.gov

Hazard Classification and Labeling Frameworks (e.g., GHS)

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. The classification of this compound under GHS is based on its toxicological properties.

According to aggregated GHS information, this compound is classified with the following hazards: nih.gov

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.

Skin Corrosion/Irritation (Category 1B/2): Causes severe skin burns and eye damage or causes skin irritation.

Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.

The GHS label for this compound includes the following elements:

Pictograms:

Corrosion

Health Hazard/Exclamation Mark

Signal Word: Danger

Hazard Statements:

H312: Harmful in contact with skin.

H314: Causes severe skin burns and eye damage.

H315: Causes skin irritation.

H318: Causes serious eye damage.

Precautionary Statements: These provide standardized advice on the safe handling, storage, and disposal of the chemical. Examples include:

P280: Wear protective gloves/protective clothing/eye protection/face protection.

P302+P352: IF ON SKIN: Wash with plenty of water.

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

P310: Immediately call a POISON CENTER or doctor/physician.

This standardized information is crucial for ensuring that workers and consumers who handle products containing this compound are aware of the potential hazards and the necessary safety precautions.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

Environmental Occurrence, Fate, and Ecotoxicology

Environmental Presence and Sources

The primary route of entry for 2-(2-ethylhexyloxy)ethanol into the environment is through its industrial manufacture and its widespread use in a variety of commercial and consumer products. eastman.com As a versatile solvent and coalescing agent, it is a component in paints, coatings, cleaners, and inks. eastman.comboxa-solvents.com

Industrial releases can occur during the manufacturing process through:

Wastewater discharges: Effluents from production and formulation facilities may contain residual amounts of the compound.

Air emissions: Volatilization can lead to its release into the atmosphere from storage tanks, reactors, and during transfer processes.

Spills and leaks: Accidental releases during transport or handling can lead to direct contamination of soil and water.

Commercial and consumer use contributes significantly to diffuse environmental release:

Volatilization during application: When used in products like paints or cleaners, the compound can evaporate into the atmosphere. eastman.com

Wash-off and disposal: Cleaning products containing this compound are washed down drains, entering municipal wastewater systems. boxa-solvents.com Improper disposal of unused products also contributes to its presence in landfills and wastewater.

Information from the EPA's Chemical and Products Database (CPDat) indicates its presence in commercial and institutional products, as well as home maintenance products, highlighting the broad potential for release from numerous distributed sources. nih.gov

Ecotoxicological Impact Assessments

Ecotoxicology evaluates the adverse effects of chemical substances on ecosystems. The following subsections detail the known impacts of this compound on aquatic and terrestrial organisms, as well as its potential for bioaccumulation and long-term ecological consequences.

The aquatic environment is a primary recipient of many industrial chemicals. The acute toxicity of this compound to various aquatic organisms has been evaluated.

Acute Aquatic Toxicity Data for this compound

| Organism | Endpoint | Value (mg/L) |

|---|---|---|

| Fish | LC50 | 4.6 |

| Water Flea (Daphnia magna) | EC50 | 12 |

The impact of chemical substances on terrestrial ecosystems is a significant concern. However, specific studies on the terrestrial ecotoxicology of this compound, including its effects on soil-dwelling organisms such as earthworms and on various plant species, are not extensively reported in the available scientific literature. General knowledge about the toxicity of glycol ethers suggests that terrestrial organisms could be at risk if significant environmental concentrations were to occur.

Bioaccumulation refers to the accumulation of a substance in an organism at a concentration higher than that in the surrounding environment. The potential for a chemical to bioaccumulate is often assessed by its bioconcentration factor (BCF). Due to the cost and ethical considerations of in-vivo testing, Quantitative Structure-Activity Relationship (QSAR) models are often used to predict the BCF. For this compound, a predicted BCF of 426.6 L/kg has been reported. aftonchemical.com This value suggests a potential for bioaccumulation in aquatic organisms.

The combination of persistence (not readily biodegradable) and a potential for bioaccumulation raises concerns about the long-term ecological consequences of this compound. Persistent chemicals that can accumulate in organisms have the potential to biomagnify through the food chain, leading to higher concentrations in top predators. The chronic toxicity of the substance could then lead to adverse effects on populations of sensitive species over time. However, without specific long-term environmental monitoring and chronic toxicity studies for this compound, the full extent of its long-term ecological consequences remains an area requiring further research.

Role as a Versatile Molecular Tool in Chemical and Biochemical Synthesis

This compound is recognized as a versatile molecular tool in both chemical and biochemical contexts. bluetigerscientific.com Its utility stems from its dual functionality as a solvent and a reactant, and its ability to influence reaction environments. In chemical synthesis, it serves as a high-boiling point solvent, suitable for reactions requiring elevated temperatures. Its ether and alcohol functional groups allow it to dissolve a wide range of polar and nonpolar substances, facilitating homogeneous reaction mixtures. In biochemistry, it is employed in various applications, including the preparation and stabilization of nanoparticle systems for research purposes. bluetigerscientific.com Its biocompatibility at low concentrations and its specific solvent properties make it a useful component in the formulation of complex biological and chemical assays.

Advanced Materials Development

The distinct properties of this compound make it a key ingredient in the development of a variety of advanced materials.

Polymeric Matrices for Biomedical Applications (e.g., Drug Delivery, Imaging)

In the field of biomedical materials, this compound plays a role in the formation of polymeric nanoparticles and matrices. These systems are critical for applications such as controlled drug delivery and advanced in vivo imaging. Research has shown that low molecular weight polymers like PEG-PLGA (Poly(ethylene glycol)-poly(lactic-co-glycolic acid)) can form superior matrices for conjugated polymer nanoparticles used as contrast agents. bluetigerscientific.com The formulation of these nanoparticles often involves solvents like this compound to control particle size, ensure stability, and enhance the physicochemical properties of the final matrix. Its role is crucial in achieving the desired biocompatibility and performance for optical and photoacoustic imaging applications. bluetigerscientific.com

Organic Electronics and Semiconducting Polymer Synthesis

The synthesis of semiconducting polymers is fundamental to the advancement of organic electronics. The performance of these materials often depends on their molecular structure, including the nature of their side chains. The 2-ethylhexyloxy group, derived from 2-ethylhexanol, is a common solubilizing side chain in many high-performance conjugated polymers, such as poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV). wiley-vch.deacs.org The inclusion of this branched alkyl group enhances the solubility of the polymer in organic solvents, which is essential for processing and fabricating thin films for devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). wiley-vch.deosti.gov this compound can be used as a high-boiling point solvent or processing additive during the synthesis and purification of these polymers, helping to control morphology and improve device performance. osti.gov

Film-Forming Agents in Coatings Technology

One of the most significant industrial applications of this compound is as a coalescing agent in latex paints and other water-based coatings. During the drying process of a latex paint, this slow-evaporating solvent temporarily softens the polymer particles, allowing them to fuse together into a continuous, durable, and smooth film. It effectively reduces the minimum film-forming temperature (MFFT) of the latex polymer, ensuring proper film formation even at lower temperatures. Its excellent solvency for a variety of resins and polymers makes it a highly effective film-forming additive.

Adhesives and Resins Formulations

In the formulation of adhesives and resins, this compound functions primarily as a plasticizer and solvent. specialchem.com As a plasticizer, it can be added to polymer formulations to increase flexibility and reduce brittleness. Its high boiling point ensures it remains in the formulation during processing and contributes to the final properties of the cured adhesive or resin. As a solvent, it helps to dissolve various components, ensuring a homogeneous mixture and controlling the viscosity of the formulation. This is particularly important in creating adhesives with specific application properties, such as controlled curing times and bond strengths.

Biomedical and Pharmaceutical Applications

The utility of this compound extends into broader biomedical and pharmaceutical applications, largely leveraging its properties as a solvent and a component in delivery systems. Glycol ethers, as a class, are used as solvents in the formulation of various products. epa.govnih.gov In pharmaceutical preparations, particularly topical formulations, it can act as a solvent and penetration enhancer, helping to dissolve active pharmaceutical ingredients (APIs) and facilitate their transport across the skin barrier. Its use in creating stable polymeric micelles and nanoparticles for drug delivery showcases its potential in developing advanced therapeutics. bluetigerscientific.com For instance, thermo-responsive polymeric micelles have been investigated for the dual controlled delivery of chemotherapeutic agents, a system where precise formulation using specific solvents is key to efficacy. bluetigerscientific.com

| Application Area | Specific Role | Key Function |

|---|---|---|

| Biochemical Synthesis | Versatile Molecular Tool | Solvent, reaction medium, component in assay formulation bluetigerscientific.com |

| Polymeric Matrices | Formulation Solvent/Additive | Controls nanoparticle size and stability for drug delivery/imaging bluetigerscientific.com |

| Organic Electronics | Solvent / Precursor Component | Solubilizes semiconducting polymers (e.g., MEH-PPV) for device fabrication wiley-vch.deacs.org |

| Coatings Technology | Coalescing Agent | Reduces MFFT, promotes continuous film formation in latex paints |

| Adhesives & Resins | Plasticizer / Solvent | Increases flexibility and controls viscosity specialchem.com |

| Pharmaceuticals | Solvent / Penetration Enhancer | Dissolves APIs and aids in topical drug delivery |

Regulatory Science, Policy, and Global Frameworks

National and International Chemical Assessment Programs

In Australia, industrial chemicals like 2-(2-Ethylhexyloxy)ethanol are regulated by the Australian Industrial Chemicals Introduction Scheme (AICIS). The compound, listed under its formal name Ethanol (B145695), 2-[(2-ethylhexyl)oxy]-, is included on the Australian Inventory of Industrial Chemicals (AIIC). nih.gov Its presence on this inventory signifies that it is available for industrial use in the country.

Under the AICIS framework, specific obligations may be attached to the introduction and use of certain chemicals. For this compound, a "Specific Information Requirement" is in place. nih.gov This designation means that importers and manufacturers must provide AICIS with specific information about the chemical, and are obligated to report any significant changes in its importation or use within 28 days. nih.gov While a detailed, publicly available assessment report by AICIS for this specific chemical was not identified, its listing with specific information requirements indicates a defined level of regulatory oversight.

Within the European Union, this compound is subject to the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, managed by the European Chemicals Agency (ECHA). The compound is registered under EC number 216-323-7. sigmaaldrich.com According to information submitted by companies in their REACH registration dossiers, the substance is identified as causing serious eye irritation and skin irritation. europa.eu

The substance has not been included in the Community Rolling Action Plan (CoRAP), which means it has not been flagged for substance evaluation by an EU Member State to clarify any suspected risks to human health or the environment. europa.eu While ECHA provides a summary of the information from registration dossiers, including its uses and industry-reported classifications, a formal, comprehensive assessment report by the agency has not been published. europa.eu The regulation of the chemical is primarily managed through the data submitted by manufacturers and importers as part of the registration process.

In the United States, the Environmental Protection Agency (EPA) oversees industrial chemicals under the Toxic Substances Control Act (TSCA). This compound is listed on the TSCA Chemical Substance Inventory, permitting its use in American commerce. nih.gov

The EPA's Safer Choice program, which helps consumers and businesses find products with safer chemical ingredients, has evaluated a related substance, "Poly(oxy-1,2-ethanediyl), alpha-(2-ethylhexyl)-omega-hydroxy-". This substance is designated with a "Green half-circle," indicating it is "expected to be of low concern based on experimental and modeled data." nih.gov Furthermore, the chemical is exempt from certain reporting requirements under the Chemical Data Reporting (CDR) rule. nih.gov

Although a comprehensive risk assessment under major EPA programs like the Integrated Risk Information System (IRIS) was not found, the U.S. Army Public Health Command has established Military Exposure Guidelines (MEGs) for this compound, indicating a toxicological review for specific military deployment scenarios. health.mil

In Canada, the Canadian Environmental Protection Act, 1999 (CEPA 1999) is the primary legislative tool for assessing and managing chemical substances. A search of publicly available information from the Government of Canada did not yield a specific screening assessment report for this compound under this act. The substance was noted in a 1987 issue of the Canada Gazette, indicating its presence in Canadian commerce at that time, but it does not appear to have been prioritized for a detailed risk assessment in subsequent years under the CEPA framework. collectionscanada.gc.ca

Hazard Communication and Classification Systems

Effective hazard communication is a cornerstone of chemical safety, ensuring that workers and consumers are aware of potential risks. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for this communication.

The GHS classification for this compound has been established through data submitted to regulatory bodies and by chemical suppliers. While there can be minor variations depending on the data source and impurities, a consistent hazard profile emerges.

According to the aggregated data from notifications to the ECHA C&L Inventory, the substance is classified with multiple hazards. nih.goveuropa.eu The most frequently notified classifications by companies include serious eye damage and skin irritation. nih.gov Safety Data Sheets from suppliers often indicate more severe classifications, such as causing severe skin burns and eye damage. sigmaaldrich.com

The following table summarizes the GHS classification for this compound based on information provided by ECHA and major suppliers.

| Hazard Class | Hazard Category | Hazard Statement Code | Hazard Statement | Pictogram |

| Acute Toxicity (Dermal) | Category 4 | H312 | Harmful in contact with skin | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | Category 1B / 1C | H314 | Causes severe skin burns and eye damage | GHS05 (Corrosion) |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Eye Irritation | Category 1 | H318 | Causes serious eye damage | GHS05 (Corrosion) |

| Serious Eye Damage/Eye Irritation | Category 2 | H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Acute Toxicity (Oral) | Category 4 | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |

Data compiled from ECHA C&L Inventory and supplier Safety Data Sheets. nih.govsigmaaldrich.comeuropa.eu

Development of Hazard Statements and Precautionary Measures

The classification and labelling of this compound are guided by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). nih.gov Based on aggregated data from notifications to the European Chemicals Agency (ECHA), a set of standardized hazard and precautionary statements has been developed to communicate the risks associated with this compound. nih.gov These statements form the basis of safety data sheets (SDS) and product labels, providing essential information for safe handling and use. sdsmanager.com

The primary hazards identified include acute dermal toxicity, skin corrosion, and serious eye damage. sigmaaldrich.com The signal word "Danger" is used to indicate the severity of these potential hazards. nih.govsdsmanager.com

Table 1: GHS Hazard and Precautionary Statements for this compound

| Code | Statement | Classification |

|---|---|---|

| Hazard Statements | ||

| H312 | Harmful in contact with skin. sdsmanager.com | Acute Toxicity (Dermal), Category 4 |

| H314 | Causes severe skin burns and eye damage. sdsmanager.comsigmaaldrich.com | Skin Corrosion, Category 1B |

| H318 | Causes serious eye damage. nih.govsdsmanager.com | Serious Eye Damage, Category 1 |

| H302 | Harmful if swallowed. nih.gov | Acute Toxicity (Oral), Category 4 |

| H315 | Causes skin irritation. nih.gov | Skin Corrosion/Irritation |

| H319 | Causes serious eye irritation. nih.gov | Serious Eye Damage/Eye Irritation |

| Precautionary Statements | ||

| P264 | Wash skin thoroughly after handling. sdsmanager.com | Prevention |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. sdsmanager.comsigmaaldrich.com | Prevention |

| P301 + P330 + P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. sdsmanager.com | Response |

| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower. sdsmanager.com | Response |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. sdsmanager.com | Response |

| P310 | Immediately call a POISON CENTER/doctor. sdsmanager.com | Response |

| P405 | Store locked up. sdsmanager.comsigmaaldrich.com | Storage |

This table is based on information from multiple sources and represents a composite of commonly cited GHS statements for the compound. nih.govsdsmanager.comsigmaaldrich.commsds-europe.com

Occupational Health and Safety Standards

Protecting workers from potential exposure to this compound is a critical component of workplace safety regulations. These standards are implemented through a combination of exposure controls, monitoring, and adherence to industry-wide best practices.

Workplace Exposure Controls and Monitoring

Currently, specific occupational exposure limit values for this compound have not been established by major regulatory bodies. In the absence of specific limits, a risk-based approach is necessary, focusing on minimizing exposure through engineering controls, administrative controls, and the use of personal protective equipment (PPE). industrialchemicals.gov.au

Key Exposure Controls:

Engineering Controls: Use of adequate ventilation to control airborne vapors and aerosols is recommended. chemicalbook.com

Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory when handling the substance. This includes:

Eye/Face Protection: Tightly fitting safety goggles or a faceshield. sigmaaldrich.comchemicalbook.com

Skin Protection: Chemical-resistant gloves and protective clothing to prevent skin contact. sdsmanager.com

Respiratory Protection: Required when vapors or aerosols are generated. A filter type ABEK is often recommended. sigmaaldrich.com

Hygiene Measures: Workers should wash hands and face thoroughly after handling the substance. Contaminated clothing should be changed immediately, and preventive skin protection applied. chemicalbook.com

Monitoring for glycol ethers in the workplace can involve air sampling to assess airborne concentrations. For instance, OSHA provides detailed methods for other glycol ethers like 2-butoxyethanol (B58217), which involve sampling using sorbent tubes followed by gas chromatography analysis. osha.gov Such methods represent a general framework that could be adapted for monitoring workplace exposure to this compound.

Development of Industry Best Practices

Industry best practices for handling this compound are derived from safety data sheets and general chemical safety guidelines. These practices are designed to minimize risks throughout the chemical's lifecycle, from storage to disposal.

Storage: The compound should be stored in a tightly closed container in a well-ventilated area, and kept locked up or in an area accessible only to authorized personnel. sdsmanager.comchemicalbook.com It is classified as a combustible, corrosive hazardous material. sigmaaldrich.com

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or aerosols. chemicalbook.com Emergency procedures should be established, and spills should be contained and collected with liquid-absorbent material. chemicalbook.com

Industry Collaboration: The European Solvents Industry Group (ESIG) has developed "generic exposure scenarios" (GES) for solvents, which group substances by hazard and use to define risk management approaches. glycol-ethers.eu This type of collaborative effort helps establish consistent best practices across the industry for families of chemicals like glycol ethers. glycol-ethers.eu

Consumer Product Regulation and Safety

The presence of glycol ethers, including this compound, in consumer products necessitates regulatory oversight to ensure public safety. This involves evaluating their presence in various formulations and, in some cases, establishing content thresholds.